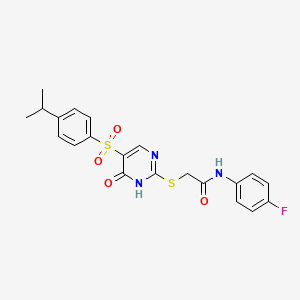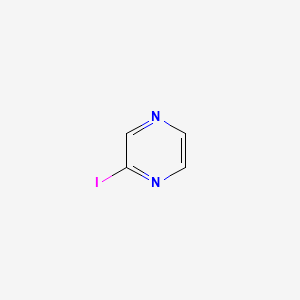![molecular formula C18H15FN2O3 B2397720 (2Z)-2-[(4-fluoro-3-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide CAS No. 1327195-65-2](/img/structure/B2397720.png)
(2Z)-2-[(4-fluoro-3-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-2-[(4-fluoro-3-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide, also known as FLM, is a chemical compound that has been studied for its potential therapeutic applications. FLM has been found to possess anti-inflammatory, anti-cancer, and anti-microbial properties.
Mecanismo De Acción
The exact mechanism of action of (2Z)-2-[(4-fluoro-3-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide is not fully understood. However, it has been suggested that this compound inhibits the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune response. This compound has also been found to inhibit the activity of STAT3, a transcription factor that is involved in the regulation of cell growth and survival. In addition, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects
This compound has been found to possess several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been found to induce apoptosis in cancer cells. In addition, this compound has been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2Z)-2-[(4-fluoro-3-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide in lab experiments include its anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has been shown to be effective in inhibiting the production of pro-inflammatory cytokines and inducing apoptosis in cancer cells. This compound has also been shown to be effective in inhibiting the growth of bacteria. The limitations of using this compound in lab experiments include its relatively low solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for research on (2Z)-2-[(4-fluoro-3-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide. One direction is to investigate the potential therapeutic applications of this compound in various diseases such as cancer, inflammation, and infections. Another direction is to investigate the mechanism of action of this compound and to identify its molecular targets. Furthermore, future research could focus on the development of more efficient synthesis methods for this compound and the optimization of its pharmacological properties.
Métodos De Síntesis
The synthesis of (2Z)-2-[(4-fluoro-3-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide involves the reaction of 4-fluoro-3-methylbenzaldehyde with 2-hydroxy-3-methoxybenzaldehyde in the presence of ammonium acetate and acetic acid. The resulting intermediate is then reacted with aniline in the presence of acetic anhydride to yield this compound. The yield of this compound is around 60-70% and the purity is over 98%.
Aplicaciones Científicas De Investigación
(2Z)-2-[(4-fluoro-3-methylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide has been studied for its potential therapeutic applications in various diseases. It has been found to possess anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been found to possess anti-cancer properties and has been shown to induce apoptosis in cancer cells. In addition, this compound has been found to possess anti-microbial properties and has been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
2-(4-fluoro-3-methylphenyl)imino-8-methoxychromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O3/c1-10-8-12(6-7-14(10)19)21-18-13(17(20)22)9-11-4-3-5-15(23-2)16(11)24-18/h3-9H,1-2H3,(H2,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWIPFHTWQMOTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

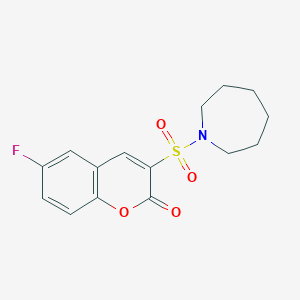
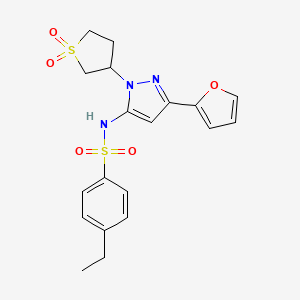


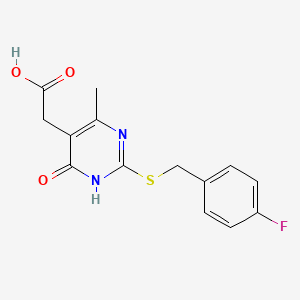
![N-cyclopropyl-1-(3-{[(2,4-dimethylphenyl)sulfonyl]amino}benzoyl)piperidine-4-carboxamide](/img/structure/B2397646.png)
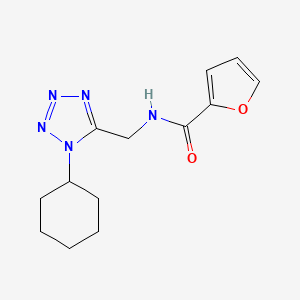
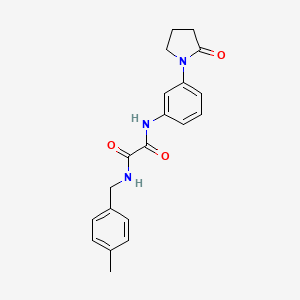
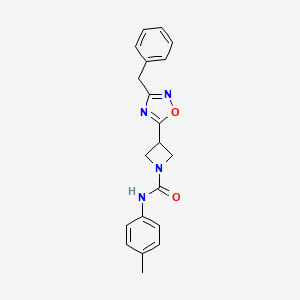

![5-methyl-6-[(3-methylphenyl)methylsulfanyl]-1H-pyrimidin-2-one](/img/structure/B2397654.png)
